Pyrrolo[1,2,3-GH]purine
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Overview
Description
Pyrrolo[1,2,3-GH]purine is a heterocyclic compound that belongs to the class of fused pyrrolo-pyrimidine derivatives. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. This compound and its derivatives have garnered significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2,3-GH]purine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Transition-metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the pyrrolo-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2,3-GH]purine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxides, while reduction can produce various reduced derivatives with altered electronic properties .
Scientific Research Applications
Pyrrolo[1,2,3-GH]purine has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2,3-GH]purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Pyrrolo[1,2,3-GH]purine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Exhibits anti-inflammatory properties.
Pyrrolo[2,3-b]pyridine: Used as a fibroblast growth factor receptor inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
Properties
CAS No. |
501414-35-3 |
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Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2,4,8,10-tetrazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C7H4N4/c1-2-11-4-10-7-6(11)5(1)8-3-9-7/h1-4H |
InChI Key |
GCLPZFKRUHMULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=NC=NC1=C32 |
Origin of Product |
United States |
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